Phosphorous Acid Trioleyl Ester
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Overview
Description
Synthesis Analysis
The electrochemical synthesis of phosphorous acid and phosphoric acid esters, including compounds similar to Phosphorous Acid Trioleyl Ester, can be achieved from elemental phosphorus. This process involves electrolysis and has been explored for the preparation of various derivatives of phosphorous acid esters (Tomilov, Osadchenko, & Khudenko, 1996). Additionally, cyclic phosphorous acid esters have been synthesized through transesterification of phosphites with glycols, demonstrating the versatility in the synthesis methods for phosphorous acid esters (Oswald, 1959).
Molecular Structure Analysis
Phosphorous acid esters, by virtue of their phosphorous atom, possess unique molecular structures that enable them to participate in a range of chemical reactions. The molecular structure of these compounds typically includes a phosphorus atom bonded to oxygen atoms and organic groups, which significantly influences their reactivity and physical properties. Detailed molecular structure analyses often utilize techniques such as NMR and X-ray crystallography, though specific studies on Phosphorous Acid Trioleyl Ester's structure were not identified in the provided literature.
Chemical Reactions and Properties
Phosphorous acid esters undergo characteristic reactions involving their alkoxy groups, such as transesterification, alkylation, and dealkylation. These reactions highlight the reactivity of the phosphorus atom and its potential in synthesis applications (Troev & Borisov, 1987). Furthermore, novel approaches to phosphonic acids from hypophosphorous acid exemplify the versatility and reactivity of phosphorous acid derivatives in creating a variety of phosphorus-containing compounds (Bravo-Altamirano & Montchamp, 2007).
Scientific Research Applications
Electrochemical Synthesis
- Phosphorous acid esters, including Trioleyl Ester, are synthesized electrochemically from white phosphorus. This method is suitable for industrial technology and allows for the creation of a variety of organophosphorus compounds (Kargin et al., 2001).
Degradation of Polymers
- Alkyl esters of H-phosphonic and phosphoric acids, closely related to Phosphorous Acid Trioleyl Ester, are effective agents for degrading polymers like polyurethanes and polyamides. These degradation products have fire retardant properties and can be reapplied as intermediates in new products (Mitova et al., 2013).
Catalytic Synthesis
- Various esters of phosphoric and phosphorous acids can be obtained from white phosphorus using aliphatic or aromatic alcohols in the presence of specific salts. This process results in a range of trialkyl(aryl) phosphates and dialkyl phosphites, important for various applications (Abdreimova et al., 2017).
Biological Properties
- Phosphorus heterocycles, including phosphoric acid esters, are used in research due to their unique properties, although they are less commonly found in nature compared to nitrogen heterocycles. They play a role in the study of pseudo-sugars and other biological compounds (Yamashita, 2007).
Lubrication Applications
- Phosphoric and phosphorous acid esters, such as Trioleyl Ester, are effective lubricants for surface oxidized Co-Cr thin films, reducing friction and wear due to their strong adsorption and cohesive energy (Kitakami et al., 2001).
Electrocatalysis
- Phosphorous acid esters are produced through electrocatalytic eco-efficient functionalization of white phosphorus. This process offers a novel and environmentally friendly method for creating these compounds (Budnikova et al., 2005).
Safety And Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician .
Future Directions
Phosphorous Acid Trioleyl Ester, like other phosphate esters and anhydrides, are essential in biology . Phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . This perspective gives an overview of some very recent achievements in synthetic phosphorylation chemistry and aims at identifying challenges that lie ahead .
properties
IUPAC Name |
tris(octadec-9-enyl) phosphite |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKPMBZSVVAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710036 |
Source
|
Record name | Trioctadec-9-en-1-yl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorous Acid Trioleyl Ester | |
CAS RN |
13023-13-7 |
Source
|
Record name | Trioctadec-9-en-1-yl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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